5-Bromo-1H-pyrrole-2-carboxylic acid

Catalog No.
S698973
CAS No.
28383-57-5
M.F
C5H4BrNO2
M. Wt
189.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-pyrrole-2-carboxylic acid

CAS Number

28383-57-5

Product Name

5-Bromo-1H-pyrrole-2-carboxylic acid

IUPAC Name

5-bromo-1H-pyrrole-2-carboxylic acid

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

InChI

InChI=1S/C5H4BrNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9)

InChI Key

XBIXQQWGBUFUDE-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1)Br)C(=O)O

Canonical SMILES

C1=C(NC(=C1)Br)C(=O)O

Synthesis and Characterization:

-Bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic molecule containing a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a carboxylic acid functional group. Its synthesis has been reported in various research articles, often as a starting material for further chemical modifications. For example, one study describes its preparation through a multi-step process involving the reaction of 5-bromofuran-2-carboxylic acid with hydrazine hydrate.

Applications in Medicinal Chemistry:

The presence of a reactive bromine atom and the carboxylic acid group makes 5-bromo-1H-pyrrole-2-carboxylic acid an attractive building block for the synthesis of various medicinally relevant compounds. Research has explored its potential in developing new drugs targeting different diseases:

  • Antibacterial agents: Studies have investigated the synthesis and antibacterial activity of derivatives of 5-bromo-1H-pyrrole-2-carboxylic acid. Some derivatives have shown promising activity against certain bacterial strains.
  • Anticancer agents: Research has explored the potential of 5-bromo-1H-pyrrole-2-carboxylic acid derivatives as anticancer agents. These derivatives have been shown to exhibit cytotoxicity (toxic to cells) against various cancer cell lines [].

Other Research Applications:

Beyond medicinal chemistry, 5-bromo-1H-pyrrole-2-carboxylic acid has found applications in other areas of scientific research, such as:

  • Organic synthesis: The molecule can serve as a building block for the synthesis of more complex organic molecules with diverse functionalities.
  • Material science: Research has explored the use of 5-bromo-1H-pyrrole-2-carboxylic acid derivatives in the development of new materials with potential applications in organic electronics and other fields.

5-Bromo-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H4BrNO2C_5H_4BrNO_2 and a molecular weight of approximately 189.99 g/mol. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, and is substituted with a bromine atom at the fifth position and a carboxylic acid group at the second position. It is known for its presence in marine organisms, specifically in species such as Agelas cerebrum, where it has been identified as a natural product with potential biological significance .

Typical of carboxylic acids and halogenated compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form 5-bromo-1H-pyrrole.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

These reactions are significant for synthesizing derivatives that may exhibit altered biological activities or improved pharmacological properties.

5-Bromo-1H-pyrrole-2-carboxylic acid has shown notable biological activities, particularly in studies involving marine-derived compounds. Research indicates that it possesses antimicrobial properties, potentially acting against various bacterial strains. Additionally, compounds related to this structure have been explored for their roles in cancer research, demonstrating cytotoxic effects on cancer cell lines . The specific mechanisms of action and efficacy in various biological contexts remain areas of ongoing investigation.

The synthesis of 5-bromo-1H-pyrrole-2-carboxylic acid can be achieved through several methods:

  • Bromination of Pyrrole Derivatives: Starting from pyrrole or substituted pyrroles, bromination can be conducted using bromine or brominating agents.
  • Carboxylation Reactions: Utilizing carbon dioxide under high pressure and temperature conditions with suitable catalysts can introduce the carboxylic acid functional group.
  • Natural Extraction: The compound can also be isolated from marine organisms like Agelas cerebrum, where it naturally occurs .

These methods highlight both synthetic and natural pathways to obtain this compound.

5-Bromo-1H-pyrrole-2-carboxylic acid has several applications across different fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Marine Biology Studies: Investigated for its ecological role within marine ecosystems and its potential applications in biotechnology.

Studies on the interactions of 5-bromo-1H-pyrrole-2-carboxylic acid with biological targets are crucial for understanding its pharmacological potential. Research has focused on:

  • Protein Binding: Investigating how this compound interacts with various proteins, which could elucidate its mechanism of action.
  • Synergistic Effects: Exploring how it may enhance or inhibit the activity of other therapeutic agents when used in combination.

These studies are essential for determining the compound's therapeutic viability and understanding its biological effects.

Several compounds share structural similarities with 5-bromo-1H-pyrrole-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1H-Pyrrole-2-carboxylic acidC4H5NO2Lacks bromine substitution; simpler structure
5-Chloro-1H-pyrrole-2-carboxylic acidC5H4ClNO2Chlorine instead of bromine; different reactivity
3-Bromo-1H-pyrrole-2-carboxylic acidC5H4BrNO2Bromine at the third position; altered properties

These compounds exhibit variations in their biological activities and chemical reactivity due to differences in substituents and positions on the pyrrole ring. Such comparisons highlight the uniqueness of 5-bromo-1H-pyrrole-2-carboxylic acid within this class of compounds, particularly regarding its specific antimicrobial and anticancer properties.

XLogP3

1.6

Wikipedia

5-Bromo-1H-pyrrole-2-carboxylic acid

Dates

Modify: 2023-08-15

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